molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B13865390
M. Wt: 462.5 g/mol
InChI Key: JVMKMVBXZBLQMS-CFVAKXCYSA-N
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Description

Betamethasone 17-butyrate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-butyrate involves the esterification of betamethasone with butyric acid. The process typically includes the following steps:

    Activation of Butyric Acid: Butyric acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification Reaction: The activated butyric acid is then reacted with betamethasone in an anhydrous solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Betamethasone 17-butyrate.

Industrial Production Methods: Industrial production of Betamethasone 17-butyrate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of betamethasone and butyric acid are esterified using industrial-scale reactors.

    Continuous Purification: The crude product is continuously purified using large-scale chromatography or crystallization units to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Betamethasone 17-butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form betamethasone 17-butyrate-21-acetate.

    Reduction: Reduction reactions can convert the ketone group in the betamethasone structure to a hydroxyl group.

    Substitution: Halogenation reactions can introduce halogen atoms into the betamethasone structure, altering its properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation Products: Betamethasone 17-butyrate-21-acetate.

    Reduction Products: Betamethasone 17-butyrate with a hydroxyl group.

    Substitution Products: Halogenated derivatives of Betamethasone 17-butyrate.

Scientific Research Applications

Betamethasone 17-butyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.

    Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.

    Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating inflammatory skin conditions.

    Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.

Mechanism of Action

Betamethasone 17-butyrate exerts its effects through several mechanisms:

    Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.

    Immunosuppressive Action: It reduces the activity of immune cells such as T-lymphocytes and macrophages, thereby decreasing the immune response.

    Molecular Targets: The compound binds to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.

Comparison with Similar Compounds

Betamethasone 17-butyrate is compared with other corticosteroids such as:

    Betamethasone Valerate: Similar in structure but differs in the ester group, which affects its potency and duration of action.

    Clobetasol Propionate: A more potent corticosteroid with a higher risk of side effects.

    Hydrocortisone Butyrate: A less potent corticosteroid with a better safety profile.

Uniqueness: Betamethasone 17-butyrate is unique due to its balanced potency and safety profile, making it suitable for long-term use in treating chronic skin conditions.

Properties

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1

InChI Key

JVMKMVBXZBLQMS-CFVAKXCYSA-N

Isomeric SMILES

CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Origin of Product

United States

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